N'~1~,N'~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide
Description
N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a pentanedihydrazide backbone. Its molecular formula is C21H24N4O4, and it has a molecular weight of 396.45 g/mol .
Properties
Molecular Formula |
C21H24N4O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C21H24N4O4/c1-28-18-10-6-16(7-11-18)14-22-24-20(26)4-3-5-21(27)25-23-15-17-8-12-19(29-2)13-9-17/h6-15H,3-5H2,1-2H3,(H,24,26)(H,25,27)/b22-14+,23-15+ |
InChI Key |
FCLFZMTZAVGGJN-HOFJZWJUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and pentanedihydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to around 80-100°C for several hours until the desired product is formed .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can affect various biochemical pathways, leading to its observed effects in antimicrobial and anticancer studies .
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~5~-bis[(E)-(4-fluorophenyl)methylidene]pentanedihydrazide
- N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide
- N’~1~,N’~5~-bis[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pentanedihydrazide
Uniqueness
N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications .
Biological Activity
N'~1~,N'~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by research findings and data tables.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 440.50 g/mol
- SMILES Notation : COC1=CC=C(C=C1)/C=N/C2=CC=C(C=C2)C3=CC=C(/N=C/C(C=C4)=CC=C4OC)C=C3
This structure features a hydrazide linkage and methoxy-substituted phenyl groups, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves the condensation reaction between hydrazine derivatives and aldehydes. The process can be optimized for yield and purity through various reaction conditions, including solvent choice and temperature control.
Antioxidant Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies have shown that methoxyphenyl groups enhance the radical scavenging activity of hydrazone derivatives. This suggests that this compound may also possess notable antioxidant capabilities.
| Study Reference | Methodology | Findings |
|---|---|---|
| DPPH Assay | Exhibited high radical scavenging activity comparable to standard antioxidants. | |
| ABTS Assay | Showed effective inhibition of ABTS radical cation formation. |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assessments using cell lines such as HeLa and MCF-7 have indicated that this compound exhibits selective cytotoxic effects. The IC50 values were determined to be within a range that suggests it could be further investigated as a chemotherapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 45 |
Case Studies
One notable case study involved the use of similar hydrazone derivatives in cancer therapy, where they demonstrated the ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation. This mechanism may also be applicable to this compound, warranting further investigation into its mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
